N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide
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Overview
Description
“N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A specific synthesis method for this compound is not available in the retrieved papers.Molecular Structure Analysis
The parent structure of this compound can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The structure of this compound was first described in 1911 by Michaelis .Chemical Reactions Analysis
This compound, like other 1H-pyrazolo[3,4-b]pyridines, has been the subject of various chemical reactions . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Mechanism of Action
Target of Action
It is known that pyrazoloquinolines, a class of compounds to which this molecule belongs, have been studied for their potential as biologically active compounds .
Mode of Action
It is known that the parent structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Biochemical Pathways
Pyrazoloquinolines have been shown to have potential as fluorescent sensors and biologically active compounds .
Pharmacokinetics
The study of n-heterocycles, which includes pyrazoloquinolines, has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells .
Result of Action
It is known that some pyrazoloquinolines have shown significant activity against chosen cancer cells .
Action Environment
It is known that the synthesis of pyrazoloquinolines can be influenced by various factors, including the choice of reactants and the conditions of the reaction .
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide in lab experiments is its specificity for certain kinases. This allows researchers to study the effects of inhibiting specific kinases in a controlled manner. However, one limitation is that the compound may not be effective against all kinases, and may have off-target effects that need to be accounted for.
Future Directions
There are several future directions for research on N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in vivo. Another direction for research is the development of new analogs of the compound that may have improved activity and selectivity for specific kinases. Finally, more research is needed to fully understand the mechanism of action of the compound and its effects on cellular signaling pathways.
Synthesis Methods
The synthesis of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide involves several steps. The starting materials are 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline and 2-phenoxyacetic acid. These two compounds are reacted together in the presence of a coupling agent, such as N,N'-carbonyldiimidazole, to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide, at room temperature or under reflux conditions.
Scientific Research Applications
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide has been studied for its potential applications in scientific research. One area of interest is its activity as a kinase inhibitor. Kinases are enzymes that play important roles in cell signaling and regulation, and are often dysregulated in cancer and other diseases. By inhibiting specific kinases, it may be possible to develop new therapies for these diseases.
properties
IUPAC Name |
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-11-26-22-18(13-16-12-15(2)9-10-19(16)23-22)21(25-26)24-20(27)14-28-17-7-5-4-6-8-17/h4-10,12-13H,3,11,14H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPFUVYQOMWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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